6-(Bromomethyl)-4-methoxy-1-benzofuran

Description

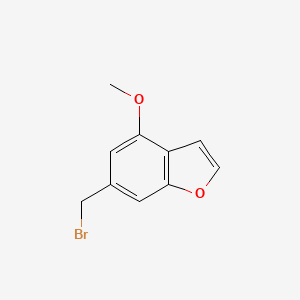

Structure

2D Structure

3D Structure

Properties

CAS No. |

831223-01-9 |

|---|---|

Molecular Formula |

C10H9BrO2 |

Molecular Weight |

241.08 g/mol |

IUPAC Name |

6-(bromomethyl)-4-methoxy-1-benzofuran |

InChI |

InChI=1S/C10H9BrO2/c1-12-9-4-7(6-11)5-10-8(9)2-3-13-10/h2-5H,6H2,1H3 |

InChI Key |

HNKBBUCCSPWQHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C=CO2)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromomethyl 4 Methoxy 1 Benzofuran and Analogous Benzofuran Derivatives

Strategies for Benzofuran (B130515) Core Construction from Precursors

Approaches Involving o-Hydroxyacetophenone Derivatives

A common and effective starting point for benzofuran synthesis involves the use of ortho-hydroxyacetophenone derivatives. These compounds contain a phenol (B47542) group adjacent to an acetyl group, providing the necessary atoms and orientation for cyclization into the benzofuran ring.

One established method involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974) in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization to form the furan (B31954) ring fused to the benzene (B151609) ring. Another approach involves the acylation of o-hydroxyacetophenone to form ketoesters, which then undergo intramolecular cyclization, sometimes facilitated by reagents like low-valent titanium, to yield benzofurans. jocpr.com Additionally, flash thermolysis of o-hydroxyacetophenone can induce a rearrangement and subsequent elimination of water to form the benzofuran core. cdnsciencepub.com A modified Clemmensen reduction has also been reported as a one-step route to symmetrical benzofuro[2,3-b]benzofurans from 2-hydroxyacetophenones. researchgate.net

Table 1: Benzofuran Synthesis from o-Hydroxyacetophenone Derivatives

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Chloroacetone, K₂CO₃ | Acetonitrile, 80°C, 48-96 h | O-alkylation followed by intramolecular cyclization | mdpi.com |

| Aliphatic/Aromatic Acid Chlorides | Acylation, then intramolecular cyclization with low-valent titanium | Good yields of benzofurans | jocpr.com |

| Heat (Flash Thermolysis) | Low pressure, inert carrier | Rearrangement and elimination of water | cdnsciencepub.com |

Cyclization and Rearrangement-Based Synthetic Pathways

Beyond the use of o-hydroxyacetophenone, a diverse array of cyclization and rearrangement reactions serves as a powerful toolkit for constructing the benzofuran nucleus. nih.govacs.org These methods offer flexibility in introducing various substituents onto the final structure.

Acid-catalyzed cyclization is a prominent strategy. rsc.org For instance, α-phenoxy ketones can be cyclized using Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) to produce substituted benzofurans. researchgate.net Similarly, polyphosphoric acid (PPA) can catalyze the cyclization of acetal (B89532) precursors. wuxiapptec.com Palladium-catalyzed reactions are also widely employed, such as the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization. acs.orgrsc.org Another sophisticated approach is the nih.govnih.gov-sigmatropic rearrangement, often promoted by trifluoroacetic anhydride (B1165640) (TFAA), which can transform precursors into dihydrobenzofurans that can be further modified. rsc.org

Other notable methods include:

Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols. organic-chemistry.org

Gold-promoted cyclization between alkynyl esters and quinols. nih.gov

Domino reactions , such as the boron trifluoride diethyl etherate-promoted reaction between 2,4-diyn-1-ols and dicarbonyl compounds, which proceed through a cascade of propargylation, cyclization, isomerization, and benzannulation. nih.gov

Selective Bromination Techniques for Introduction of the Bromomethyl Moiety

Once a methyl-substituted benzofuran is synthesized, the next critical step is the introduction of a bromine atom onto the methyl group to form the bromomethyl moiety. This transformation requires selective bromination that targets the benzylic position without affecting the aromatic rings.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for benzylic bromination. wikipedia.orgmissouri.edu This reaction, often referred to as the Wohl-Ziegler reaction, proceeds through a free radical mechanism. wikipedia.org

The process typically involves refluxing the methylbenzofuran substrate with NBS in a nonpolar solvent, such as carbon tetrachloride (CCl₄). mdpi.com A radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), is added in catalytic amounts to start the reaction. mdpi.comwikipedia.org Light can also be used for initiation. The reaction mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group (the benzylic position), forming a stable benzylic radical. This radical then reacts with either another molecule of NBS or molecular bromine (formed in situ) to yield the desired bromomethyl product and regenerate a bromine radical, thus propagating the chain reaction. youtube.com This method is favored for its high selectivity for the benzylic position over the aromatic ring. mdpi.comresearchgate.net

Table 2: Conditions for NBS-Mediated Bromination of Methylbenzofurans

| Substrate | Reagents | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Methylbenzofuran derivative | N-Bromosuccinimide (NBS), benzoyl peroxide (catalyst) | Carbon tetrachloride (CCl₄) | Reflux for 8-48 h | Selective bromination of the methyl group | mdpi.comscispace.com |

Direct Bromination Methods Utilizing Molecular Bromine

While NBS is often preferred, direct bromination using molecular bromine (Br₂) can also be employed, though it requires careful control of reaction conditions to achieve selectivity. The reaction of methyl-substituted benzofurans with a solution of bromine in a solvent like chloroform (B151607) (CHCl₃) can lead to the formation of bromomethyl derivatives. scispace.com

In a typical procedure, a solution of bromine in chloroform is added dropwise to the dissolved benzofuran substrate. The reaction is often stirred at room temperature for several hours. scispace.com However, direct bromination with Br₂ carries a higher risk of competing electrophilic aromatic substitution, where bromine atoms are added to the electron-rich benzofuran ring system itself. chemrxiv.org The choice of solvent and reaction temperature is critical in directing the reaction towards the desired benzylic bromination over aromatic bromination. In some cases, this method can produce a mixture of products, including both the desired bromomethyl compound and ring-brominated species, necessitating purification by methods such as column chromatography. scispace.com

Introduction and Modification of Methoxy (B1213986) Functionality

The methoxy group (-OCH₃) is an important feature of the target molecule, influencing its electronic properties and reactivity. This functional group is typically introduced early in the synthetic sequence by selecting a starting material that already contains the methoxy group at the desired position.

For instance, the synthesis can begin with a methoxy-substituted phenol or o-hydroxyacetophenone. jocpr.commdpi.com The methoxy group is generally stable under the conditions used for constructing the benzofuran ring and for subsequent bromination, and it is carried through the reaction sequence. For example, in the synthesis of methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate, the methoxy group is present on the starting material and remains intact throughout the multi-step synthesis. scispace.com In some synthetic strategies, the methoxy group is noted as a key element in facilitating intermolecular annulation reactions that form the benzofuran ring. researchgate.net While methods exist for the direct methoxylation of aromatic rings, it is synthetically more efficient to incorporate this group from the outset.

Advanced Purification and Isolation Methodologies for Bromomethyl Benzofurans

The successful synthesis of 6-(bromomethyl)-4-methoxy-1-benzofuran is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. Given the reactivity of the bromomethyl group, these methodologies must be chosen carefully to avoid degradation of the target compound.

Following the benzylic bromination reaction, the crude product mixture typically contains the desired this compound, unreacted 6-methyl-4-methoxy-1-benzofuran, the succinimide (B58015) byproduct from NBS, and potentially small amounts of dibrominated or other side-products. A standard work-up procedure often involves an initial aqueous wash to remove water-soluble impurities like succinimide and any remaining HBr. google.com

For the isolation and purification of the target compound, a combination of chromatographic and crystallization techniques is generally employed. openaccesspub.orgemu.edu.tr

Flash Column Chromatography is a primary and highly effective method for separating the components of the reaction mixture. mit.eduorgsyn.orgresearchgate.net This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) of a specific polarity to separate compounds based on their differential adsorption to the silica. For the purification of bromomethyl benzofurans, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297) in a low polarity ratio, is often effective. The polarity of the eluent can be gradually increased (gradient elution) to first elute the less polar unreacted starting material, followed by the desired, slightly more polar, bromomethylated product. Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product. mit.edu Automated flash chromatography systems can streamline this process, offering higher throughput and reproducibility. buchi.com

Recrystallization is another powerful technique for purifying solid organic compounds. rochester.edu The choice of solvent is crucial for successful recrystallization. rochester.edu An ideal solvent will dissolve the crude product sparingly at room temperature but readily at an elevated temperature. Upon slow cooling, the desired compound crystallizes out in a pure form, leaving the impurities dissolved in the mother liquor. For brominated aromatic compounds, various solvent systems can be explored, including mixtures of alkanes (like hexane) with more polar solvents such as ethyl acetate or dichloromethane (B109758). rochester.edu In some cases, for particularly stubborn impurities, recrystallization under pressure may be employed to enhance solubility and purification efficiency. google.com

The following table outlines advanced purification strategies that can be applied to the isolation of this compound.

| Technique | Key Parameters/Considerations | Advantages | Reference |

|---|---|---|---|

| Automated Flash Chromatography | Stationary phase: Silica gel; Mobile phase: Gradient elution with hexane/ethyl acetate system. | High-throughput, reproducible, and efficient separation of products with different polarities. | buchi.com |

| Recrystallization from Mixed Solvent Systems | Solvent pairs such as hexane/ethyl acetate or toluene/hexane. | Effective for removing impurities with different solubility profiles; can yield high-purity crystalline material. | rochester.edu |

| Preparative High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water. | Provides very high resolution for separating closely related isomers or impurities. | jocpr.com |

| Aqueous Work-up with a Mild Base | Washing the crude reaction mixture with a dilute aqueous solution of sodium bicarbonate. | Removes acidic byproducts such as HBr without causing significant degradation of the target compound. | google.com |

Chemical Reactivity and Transformation Studies of 6 Bromomethyl 4 Methoxy 1 Benzofuran

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary site of reactivity on 6-(bromomethyl)-4-methoxy-1-benzofuran is the benzylic bromide. The bromomethyl group is an excellent electrophile due to the stability of the resulting benzylic carbocation intermediate and the fact that bromide is a good leaving group. This facilitates a wide range of SN1 and SN2 reactions with various nucleophiles.

Reactions with Amines and Amino Acid Esters

The reaction of this compound with primary and secondary amines, as well as with the amino group of amino acid esters, proceeds readily to form the corresponding N-substituted aminomethyl derivatives. These nucleophilic substitution reactions typically involve the displacement of the bromide ion by the nitrogen nucleophile.

Detailed research on analogous bromomethyl-substituted benzofurans has shown that these reactions are fundamental in creating libraries of compounds with potential pharmacological activities. nih.gov The general reaction scheme involves stirring the bromomethyl benzofuran (B130515) with the desired amine or amino acid ester in an appropriate solvent, often in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed as a byproduct.

Table 1: Representative Nucleophilic Substitution Reactions with Amines

| Nucleophile | Product | Typical Conditions |

| Diethylamine | 6-((Diethylamino)methyl)-4-methoxy-1-benzofuran | K2CO3, Acetonitrile, Reflux |

| Glycine ethyl ester | Ethyl 2-(((4-methoxy-1-benzofuran-6-yl)methyl)amino)acetate | Triethylamine, THF, Room Temp. |

| Morpholine | 4-((4-Methoxy-1-benzofuran-6-yl)methyl)morpholine | DIPEA, DMF, 60 °C |

Note: The conditions listed are typical for this type of transformation and may be adapted for specific substrates.

Derivatization with Diamines and Heterocyclic Scaffolds (e.g., Piperazines, Imidazoles)

The reactivity of the bromomethyl group extends to more complex nitrogen nucleophiles, including diamines and nitrogen-containing heterocyclic scaffolds like piperazine (B1678402) and imidazole (B134444). These reactions are crucial for synthesizing molecules with specific structural motifs, often designed to interact with biological targets.

For instance, the synthesis of piperazine-containing benzofuran derivatives has been explored for their potential as imaging agents for sigma-1 (σ1) receptors. google.com In a typical synthesis, a bromomethyl benzofuran analog is treated with a mono-protected piperazine, followed by deprotection and further functionalization. The reaction of this compound with piperazine would yield 1-((4-methoxy-1-benzofuran-6-yl)methyl)piperazine, a scaffold that can be further elaborated.

Similarly, imidazole, a common heterocycle in medicinal chemistry, can act as a nucleophile. The reaction would proceed via the attack of one of the nitrogen atoms of the imidazole ring on the benzylic carbon, displacing the bromide and forming a C-N bond. This leads to the formation of 1-((4-methoxy-1-benzofuran-6-yl)methyl)-1H-imidazole.

Table 2: Derivatization with Heterocyclic Scaffolds

| Heterocycle | Product Structure | Typical Conditions |

| Piperazine | 1-((4-Methoxy-1-benzofuran-6-yl)methyl)piperazine | Na2CO3, Acetonitrile, 70 °C |

| Imidazole | 1-((4-Methoxy-1-benzofuran-6-yl)methyl)-1H-imidazole | NaH, THF, 0 °C to Room Temp. |

Note: The conditions are illustrative and based on standard procedures for N-alkylation of these heterocycles.

Electrophilic Aromatic Substitution Reactions on the Benzofuran Core

The benzofuran ring system is aromatic and can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the fused benzene (B151609) ring, the oxygen heteroatom, and any existing substituents. For this compound, the powerful electron-donating methoxy (B1213986) group at the C4 position is the dominant directing group. As an ortho-, para-director, it strongly activates the C3, C5, and C7 positions.

Considering the positions relative to the methoxy group:

C3: This position is ortho to the methoxy group and is part of the electron-rich furan (B31954) ring, making it a likely site for substitution.

C5: This position is also ortho to the methoxy group.

C7: This position is para to the methoxy group.

While the bromomethyl group at C6 is a weak deactivator and meta-director, the activating effect of the C4-methoxy group is expected to control the outcome. Therefore, electrophilic attack is most probable at the C3, C5, or C7 positions. For example, nitration of 4-methoxydibenzofuran has been shown to yield 1-nitro-4-methoxydibenzofuran, demonstrating substitution ortho to the methoxy group. uni.edu Friedel-Crafts acylation reactions on substituted benzofurans are also well-documented, typically occurring at the electron-rich furan ring. google.comnih.gov

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO2+ | 6-(Bromomethyl)-4-methoxy-3-nitro-1-benzofuran |

| Bromination | Br+ | 3-Bromo-6-(bromomethyl)-4-methoxy-1-benzofuran |

| Friedel-Crafts Acylation | RCO+ | 1-(this compound-3-yl)ethan-1-one |

Intramolecular Rearrangements and Cyclization Reactions

The presence of the reactive bromomethyl group allows for various intramolecular cyclization reactions, leading to the formation of more complex, polycyclic systems. nih.gov These reactions are valuable for building novel heterocyclic frameworks. Typically, this involves a preliminary step to introduce a nucleophilic center elsewhere in the molecule, which can then attack the electrophilic bromomethyl group.

A plausible strategy would involve the demethylation of the C4-methoxy group to a hydroxyl group, followed by a base-mediated intramolecular cyclization. The resulting phenoxide ion at C4 could attack the C6-bromomethyl group in an intramolecular Williamson ether synthesis. This would result in a 6-membered ring fused to the benzofuran core, forming a furo[3,2-g]chromene-type structure. The synthesis of furo[3,2-g]chromones from substituted benzofurans is a known synthetic strategy. nih.gov

Another approach could involve the initial substitution of the bromide with a suitable nucleophile that contains a further reactive site. This bifunctional tether can then undergo a secondary cyclization onto the benzofuran ring, a strategy that has been used to create complex benzofuran derivatives through cascade reactions. researchgate.net

Functional Group Interconversions Involving the Methoxy Moiety

The methoxy group at the C4 position is relatively stable but can be transformed into other functional groups, most commonly a hydroxyl group, through ether cleavage. This O-demethylation is a key transformation as it unmasks a phenol (B47542), which can serve as a handle for further reactions or may be a critical feature for biological activity.

The most common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr3). researchgate.netorgsyn.orgcommonorganicchemistry.comnih.gov The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at low temperatures. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Alternatively, strong protic acids such as hydrobromic acid (HBr) or hydriodic acid (HI) can be used, usually at elevated temperatures. commonorganicchemistry.comchem-station.comnih.govresearchgate.netcommonorganicchemistry.com This method is often harsher and may not be suitable for substrates with sensitive functional groups. The successful demethylation of this compound would yield 6-(bromomethyl)-1-benzofuran-4-ol.

Table 4: Common Methods for O-Demethylation

| Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr3) | Dichloromethane, -78 °C to Room Temp. | 6-(Bromomethyl)-1-benzofuran-4-ol |

| Hydrobromic Acid (48% aq.) | Acetic Acid, Reflux | 6-(Bromomethyl)-1-benzofuran-4-ol |

Spectroscopic and Structural Elucidation of 6 Bromomethyl 4 Methoxy 1 Benzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of benzofuran (B130515) derivatives, providing precise information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and environment of protons in a molecule. In the context of substituted benzofurans, the chemical shifts (δ) and coupling constants (J) of the aromatic and aliphatic protons offer a clear picture of the substitution pattern.

For instance, in the derivative methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate , the ¹H NMR spectrum (recorded in CDCl₃) shows distinct signals that can be assigned to its specific protons. The two aromatic protons appear as singlets at δ 7.66 ppm and δ 7.41 ppm. scispace.com The bromomethyl group (-CH₂Br) protons also present as a singlet at δ 4.84 ppm. The methoxy (B1213986) group (-OCH₃) protons and the methyl ester (-COOCH₃) protons are observed as singlets at δ 3.90 ppm and δ 3.94 ppm, respectively. scispace.com

In another derivative, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (B92270) , the ¹H NMR spectrum (in DMSO-d₆) reveals characteristic signals for the benzofuran moiety. semanticscholar.org A singlet at δ 6.94 ppm is assigned to the H-7 proton of the benzofuran ring, while two doublets at δ 7.94 ppm (J = 2.4 Hz) and δ 7.18 ppm (J = 1.8 Hz) correspond to the H-2 and H-3 protons of the furan (B31954) ring, respectively. The methoxy protons appear as a singlet at δ 3.88 ppm. semanticscholar.org

¹H NMR Data for Selected 4-Methoxy-1-Benzofuran Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

|---|---|---|---|

| Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate scispace.com | CDCl₃ | 7.66 (s, 1H), 7.41 (s, 1H) | Ar-H |

| 4.84 (s, 2H) | CH₂Br | ||

| 3.94 (s, 3H) | COOCH₃ | ||

| 3.90 (s, 3H) | OCH₃ | ||

| 5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine semanticscholar.org | DMSO-d₆ | 7.94 (d, J=2.4 Hz, 1H) | H-2 (furan) |

| 7.18 (d, J=1.8 Hz, 1H) | H-3 (furan) | ||

| 6.94 (s, 1H) | H-7 (benzofuran) |

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.

For the derivative 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine , the ¹³C NMR spectrum shows a signal for the methoxy carbon at δ 58.0 ppm. semanticscholar.org The spectrum displays a total of seventeen signals, which corresponds to the number of carbon atoms in the structure, confirming its molecular framework. semanticscholar.org Analysis of various benzofuran derivatives shows that the methoxy group carbon typically resonates around 55-62 ppm, depending on its position and the electronic nature of other substituents on the aromatic ring. mdpi.comchemicalbook.com

¹³C NMR Data for a 4-Methoxy-1-Benzofuran Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine semanticscholar.org | DMSO-d₆ | 58.0 | OCH₃ |

| 91.9 | C-5 (benzofuran) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of compounds by generating protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. High-resolution ESI-MS (HRESIMS) can provide the exact molecular formula. For instance, the molecular formula of a benzofuran derivative was established as C₁₂H₁₆O₄ based on the quasi-molecular ion peak at m/z 223.0966 ([M-H]⁻) in its HRESIMS spectrum. mdpi.com In the analysis of another complex derivative, (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione , ESI-HRMS was used to confirm its structure. mdpi.com

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with high confidence. For the derivative 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine , the mass spectrum recorded a molecular ion peak at m/z 338, which corresponds to its molecular weight and supports the proposed structure. semanticscholar.org The fragmentation pattern observed in the mass spectrum provides further structural information. semanticscholar.org Similarly, HRESIMS is frequently used to confirm the molecular formulas of newly synthesized or isolated benzofuran derivatives. mdpi.com

Mass Spectrometry Data for a 4-Methoxy-1-Benzofuran Derivative

| Compound | Ionization Method | m/z | Interpretation |

|---|---|---|---|

| 5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine semanticscholar.org | MS | 338 | Molecular Ion (M⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of bonds.

In benzofuran derivatives, characteristic absorption bands can be observed. For example, the C=O stretching vibration in a benzofuran-substituted chalcone (B49325) was observed at 1653 cm⁻¹. mdpi.com The spectrum of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine shows absorption bands at 3425 cm⁻¹ (O-H), 3355 and 3314 cm⁻¹ (NH₂), 3055 cm⁻¹ (aromatic C-H), 2960-2865 cm⁻¹ (aliphatic C-H), and 1657 cm⁻¹ (C=O). semanticscholar.org The presence of the methoxy group is typically indicated by C-H stretching vibrations around 2850-2960 cm⁻¹ and C-O stretching in the 1000-1300 cm⁻¹ region.

Characteristic IR Absorption Frequencies for a 4-Methoxy-1-Benzofuran Derivative

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| 5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine semanticscholar.org | 3425 | O-H stretch |

| 3355, 3314 | N-H stretch (NH₂) | |

| 3055 | Aromatic C-H stretch | |

| 2960, 2942, 2865 | Aliphatic C-H stretch | |

| 1657 | C=O stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In organic molecules, the most common transitions involve π and n electrons moving to antibonding π* orbitals (π → π* and n → π* transitions). shu.ac.uk The wavelength of maximum absorption (λmax) and the intensity of the absorption are highly dependent on the molecular structure, particularly the extent of conjugation and the nature of substituents on the chromophore.

For benzofuran derivatives, the UV-Vis spectrum is characteristic of the fused aromatic system. The position and nature of substituents significantly influence the absorption bands. researchgate.net Electron-donating groups, such as methoxy (-OCH₃) groups, and electron-withdrawing groups can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Table 1: Representative UV-Vis Absorption Data for Substituted Benzofuran Derivatives

| Compound/Derivative Class | Solvent | λmax (nm) | Transition Type |

| Methoxybenzofurans | Not Specified | Varies with isomer | π → π |

| Nitrobenzofurans | Not Specified | Generally longer λ than methoxy analogs | π → π |

Note: This table illustrates general trends for substituted benzofurans based on available literature. Specific λmax values for 6-(Bromomethyl)-4-methoxy-1-benzofuran are not provided in the searched sources.

X-ray Crystallography for Three-Dimensional Structure Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. For novel benzofuran derivatives, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal for structural elucidation. mdpi.comscirp.org

While the specific crystal structure of this compound has not been reported in the available literature, analysis of related brominated and methoxy-substituted benzofuran derivatives provides insight into the expected structural features. For instance, the crystal structure of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, a complex derivative, was solved in the monoclinic space group P2₁/n. scirp.org Another example, 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net These examples suggest that substituted benzofurans commonly crystallize in centrosymmetric space groups like P2₁/c or P-1.

The crystallographic analysis of a derivative would confirm the planarity of the benzofuran ring system and determine the conformation of the bromomethyl and methoxy substituents relative to the ring. Key parameters obtained from an X-ray diffraction study are presented in a standardized format, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Table 2: Illustrative Crystallographic Data for Benzofuran Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide scirp.org | Monoclinic | P2₁/n | a = 12.0551 Å, b = 9.7853 Å, c = 16.6517 Å, β = 90.092° |

| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime researchgate.net | Monoclinic | P2₁/c | Z = 4 |

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one arabjchem.org | Triclinic | P-1 | a = 7.9351 Å, b = 11.1687 Å, c = 16.1281 Å, α = 73.713°, β = 80.362°, γ = 72.882° |

Note: This table provides examples of crystallographic data for related benzofuran structures to illustrate typical parameters and is not the data for this compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and heteroatoms like halogens) in a compound. This data is crucial for determining the empirical formula of a newly synthesized substance, which can then be compared with the theoretical composition calculated from the proposed molecular formula. For halogen-containing compounds like this compound, the percentage of bromine is also determined. huji.ac.il

The molecular formula for this compound is C₁₀H₉BrO₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. Experimental values obtained from combustion analysis should ideally be within ±0.4% of the calculated values to confirm the compound's purity and empirical formula.

While the direct experimental elemental analysis data for this compound is not available in the searched literature, data for a related compound, 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime (C₁₉H₁₈BrNO₂), shows the application of this technique. For this derivative, the calculated elemental composition was compared with the found values to support its structural identification. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₉BrO₂)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Calculated Percentage (%) |

| Carbon | C | 12.01 | 241.09 | 49.82 |

| Hydrogen | H | 1.008 | 241.09 | 3.76 |

| Bromine | Br | 79.90 | 241.09 | 33.14 |

| Oxygen | O | 16.00 | 241.09 | 13.27 |

Note: This table presents the calculated elemental analysis for the target compound. Experimental data is required for confirmation.

Computational and Theoretical Chemistry Studies on 6 Bromomethyl 4 Methoxy 1 Benzofuran

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation approximately for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. In DFT, the energy of the molecule is calculated as a functional of the electron density. For a molecule like 6-(Bromomethyl)-4-methoxy-1-benzofuran, DFT calculations can predict bond lengths, bond angles, and dihedral angles of its lowest energy conformation.

DFT calculations have been successfully applied to various benzofuran (B130515) derivatives to understand their structural and electronic properties. semanticscholar.orgresearchgate.net For instance, the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a popular choice for such calculations, often paired with basis sets like 6-311G or 6-31G(d,p) to provide a good balance between accuracy and computational cost. researchgate.netresearchgate.net The optimization process finds the geometry that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule.

Table 1: Representative Predicted Structural Parameters for Benzofuran Derivatives from DFT Calculations

| Parameter | Typical Value Range |

|---|---|

| C-C bond length (aromatic) | 1.38 - 1.42 Å |

| C-O bond length (furan ring) | 1.36 - 1.39 Å |

| C-Br bond length | ~1.95 Å |

Note: These are typical values for similar structures and the exact values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is likely to be distributed over the electron-rich benzofuran ring system, while the LUMO may have significant contributions from the bromomethyl group, suggesting its susceptibility to nucleophilic substitution.

Table 2: Conceptual Data from FMO Analysis of a Benzofuran Derivative

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Associated with the electron-donating character of the molecule. |

| LUMO | -1.5 | Associated with the electron-accepting character of the molecule. |

Note: The values are illustrative and would need to be calculated specifically for this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most favorable mechanism. For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, computational modeling can provide detailed insights into the reaction energetics and the structure of the transition state.

For example, in the synthesis of benzofuran derivatives, quantum mechanics (QM) analyses have been used to predict the regioselectivity of acid-catalyzed cyclization reactions. wuxiapptec.com By calculating the reaction energy profiles for different possible pathways, researchers can determine the activation energies and predict the major product, which can be compared with experimental observations. wuxiapptec.com This approach could be applied to understand the reactivity of the bromomethyl group in this compound and predict the outcomes of its reactions with various nucleophiles.

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in deriving these relationships. mdpi.com For a series of benzofuran derivatives, QSAR models can be developed to correlate their biological activity with various calculated molecular descriptors, such as electronic, steric, and hydrophobic properties.

Earlier SAR studies on benzofuran derivatives have shown that substitutions at different positions on the benzofuran ring are crucial for their cytotoxic activity. nih.gov For instance, the presence of an ester or heterocyclic ring at the C-2 position has been found to be important. nih.gov Computational docking studies can also be employed to understand how molecules like this compound interact with biological targets, such as enzymes or receptors. These studies can predict the binding mode and affinity of the molecule, providing a rationale for its observed biological activity.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). rsc.org In this compound, the bromine atom can participate in halogen bonding. This interaction can be significant in the binding of the molecule to biological targets, as halogens can form attractive interactions with nucleophilic sites like oxygen or nitrogen atoms in proteins. nih.gov

Computational methods can be used to analyze and quantify these halogen bonding interactions. For example, DFT calculations can be used to model the interaction between the bromomethyl group and a Lewis base, determining the geometry and energy of the halogen bond. The analysis of the molecular electrostatic potential (MEP) surface can also reveal the electrophilic region (often called a σ-hole) on the bromine atom, which is responsible for the halogen bond formation. The ability of halogens to form these bonds can significantly improve the binding affinity of a compound. nih.gov

Simulation and Prediction of Spectroscopic Properties

Computational chemistry allows for the simulation and prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. For this compound, methods like DFT can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The theoretical calculation of vibrational frequencies can help in the assignment of experimental IR spectra. rsc.org Similarly, the prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule. semanticscholar.orgrsc.org Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. semanticscholar.org These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Benzofuran Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (H-2, ppm) | 7.94 | 7.94 |

| ¹³C NMR (C-methoxy, ppm) | 58.0 | 58.0 |

Note: Data is illustrative, based on a similar compound from the literature, and serves to show the potential accuracy of such predictions. semanticscholar.org

Advanced Applications and Pharmacological Research Trajectories of 6 Bromomethyl 4 Methoxy 1 Benzofuran Derivatives Excluding Clinical Human Trials

Anticancer Activity Research (In Vitro and Cell Line Studies)

Recent studies have highlighted the potential of brominated benzofuran (B130515) derivatives as cytotoxic agents against various cancer cell lines. researchgate.netnih.gov The introduction of a bromine atom into the methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both cancer and normal cells. nih.gov

Cytotoxicity Against Leukemia Cell Lines (e.g., K562, HL-60)

Derivatives of 6-(bromomethyl)-4-methoxy-1-benzofuran have demonstrated significant cytotoxic activity against leukemia cell lines. One such derivative, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, has shown selective toxicity against K562 and HL-60 leukemia cells, with IC50 values of 5.0 µM and 0.1 µM, respectively. nih.govnih.gov This compound was notably less toxic to HeLa cancer cells and non-cancerous HUVEC cells. nih.gov

The cytotoxic effects of various benzofuran derivatives have been evaluated in several cancer cell lines. The table below summarizes the IC50 values for selected compounds against K562 and HL-60 cells, illustrating their potent antileukemic activity.

| Compound | Cell Line | IC50 (µM) |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | 5.0 |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 | 0.1 |

Mechanistic Investigations: Apoptosis Induction and Reactive Oxygen Species (ROS) Generation

The anticancer activity of these benzofuran derivatives is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov Mechanistic studies have revealed that these compounds can trigger apoptosis in K562 and MOLT-4 leukemia cells. nih.gov

A key mechanism underlying this pro-apoptotic effect is the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that, at elevated levels, can induce cellular damage and trigger apoptosis. nih.govnih.gov Studies have shown that certain benzofuran derivatives increase ROS levels in cancer cells in a time-dependent manner. researchgate.netnih.gov For instance, two specific derivatives, compounds 6 and 8, demonstrated pro-oxidative effects, leading to an increase in ROS in K562 cells, particularly after 12 hours of incubation. nih.gov This increase in oxidative stress is believed to be a critical step in initiating the apoptotic cascade. nih.gov The pro-apoptotic properties of these compounds were further confirmed through Caspase-Glo 3/7 and Annexin V-FITC assays, which are used to detect key markers of apoptosis. nih.gov

Modulation of Inflammatory Cytokine Release (e.g., Interleukin-6 Inhibition)

In addition to inducing apoptosis, certain this compound derivatives have been found to modulate the release of inflammatory cytokines. mdpi.com Specifically, research has shown that these compounds can inhibit the release of interleukin-6 (IL-6) in K562 leukemia cells. nih.gov IL-6 is a pro-inflammatory cytokine that can promote tumor growth and survival in various cancers. nih.govnih.gov The ability of these benzofuran derivatives to decrease IL-6 secretion suggests an additional mechanism by which they may exert their anticancer effects. mdpi.com The inhibitory effect on IL-6 was observed to be more pronounced in HepG2 liver cancer cells. mdpi.com

Identification of Molecular Targets (e.g., Tubulin Interactions)

A significant finding in the study of these benzofuran derivatives is the identification of tubulin as a molecular target. nih.govresearchgate.net Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cell's cytoskeleton and play a crucial role in cell division. researchgate.net Disruption of microtubule dynamics can lead to cell cycle arrest and ultimately, cell death, making tubulin an important target for anticancer drugs. researchgate.net

Research has shown that halogenated benzofurans can inhibit tubulin polymerization in a manner comparable to the established anticancer drug vinblastine. researchgate.net The interaction of these compounds with tubulin, specifically at the colchicine-binding site, is believed to be a key mechanism of their cytotoxic activity. nih.govnih.gov

Antimicrobial and Antifungal Activity Investigations

Beyond their anticancer potential, derivatives of this compound have also been investigated for their antimicrobial properties.

Efficacy Against Gram-Positive Bacteria

Several studies have demonstrated the activity of halogenated benzofuran derivatives against Gram-positive bacteria. nih.gov The introduction of a halogen into the benzofuran structure appears to be crucial for its antimicrobial activity. nih.gov Specifically, derivatives where two hydrogen atoms of an acetyl group are substituted by halogens have shown activity against Gram-positive cocci. nih.gov

The table below presents the minimum inhibitory concentration (MIC) values for selected benzofuran derivatives against various Gram-positive bacteria, highlighting their potential as antimicrobial agents.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Compound III | Staphylococcus aureus | 50-200 |

| Compound IV | Staphylococcus aureus | 50-200 |

| Compound VI | Staphylococcus aureus | 50-200 |

| Compound III | Bacillus subtilis | 50-200 |

| Compound IV | Bacillus subtilis | 50-200 |

| Compound VI | Bacillus subtilis | 50-200 |

Antifungal Potential Against Candida Strains

While the broader class of benzofuran derivatives has been a source of compounds with antifungal properties, specific research detailing the synthesis and evaluation of this compound derivatives against Candida strains is not extensively documented in publicly available literature. Studies on other benzofuran structures have shown that this chemical scaffold can serve as a basis for developing agents active against various fungal pathogens, including Candida albicans. researchgate.net For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated activity against C. albicans. researchgate.net However, direct antifungal studies on derivatives specifically synthesized from this compound are not sufficiently available to provide detailed findings.

Antiviral Research (e.g., Non-Nucleoside Reverse Transcriptase Inhibitors for HIV)

The benzofuran nucleus is recognized in medicinal chemistry as a scaffold for various biologically active compounds, including some with antiviral properties. nih.gov The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 is a critical area of antiviral research. nih.gov These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, disrupting the viral replication process. nih.gov Although diverse heterocyclic compounds are often explored for this purpose, specific studies focusing on derivatives of this compound as NNRTIs are not prominently featured in the reviewed scientific literature. The potential of this specific molecular framework in the context of HIV research remains an area for future exploration.

Enzymatic Inhibition Studies (e.g., Acetylcholinesterase, Urokinase-type Plasminogen Activator)

Enzyme inhibition is a key mechanism for therapeutic intervention in numerous diseases. Benzofuran derivatives have been investigated as inhibitors for various enzymes.

Acetylcholinesterase (AChE): The inhibition of AChE is a primary strategy for managing Alzheimer's disease. Research has been conducted on 2-arylbenzofuran derivatives, which have shown inhibitory effects on cholinesterases. nih.gov Specifically, certain 2-arylbenzofurans isolated from Cortex Mori Radicis demonstrated potent and selective inhibitory activity against butyrylcholinesterase (BChE), a related enzyme, with some moderate effects on AChE. nih.gov

Urokinase-type Plasminogen Activator (uPA): uPA is a serine protease implicated in cancer metastasis and invasion, making it a target for therapeutic inhibitors. While research has identified potent inhibitors of uPA, such as 4-substituted benzo[b]thiophene-2-carboxamidines (sulfur analogs of benzofurans), specific studies on derivatives of this compound for uPA inhibition are not detailed in the available literature. nih.govresearchgate.net The existing research on related structures suggests the potential of the broader benzofuran class in this area. nih.govresearchgate.net

Role as Bone Metabolism Modulators (e.g., Bone Morphogenetic Protein-2 (BMP-2) Up-regulation)

A significant area of research for 6-methoxybenzofuran (B1631075) derivatives is their role in promoting bone formation by up-regulating Bone Morphogenetic Protein-2 (BMP-2). nih.govnih.gov BMP-2 is a crucial signaling protein that induces the differentiation of osteoblasts, the cells responsible for creating new bone tissue.

Derivatives based on the 6-methoxybenzofuran scaffold have been identified as potent small-molecule up-regulators of BMP-2. nih.govnih.gov One such compound, identified as I-9, has been shown to promote bone formation and increase bone mass in preclinical models of low bone mass. nih.gov The mechanism of action for these compounds involves the BMP2-ERK-ATF4 signaling axis, which plays a critical role in osteoblast differentiation. nih.gov

Research has demonstrated that these benzofuran derivatives can significantly enhance trabecular bone structure in animal models of glucocorticoid-induced osteoporosis. nih.gov This anabolic effect on bone presents a promising therapeutic strategy for conditions characterized by low bone mass.

Table 1: Research Findings on 6-Methoxybenzofuran Derivatives as BMP-2 Up-regulators

| Derivative Class | Target Pathway | Key Findings in Preclinical Models | Reference |

|---|---|---|---|

| Substituted 6-methoxybenzofurans | BMP-2 Expression | Significantly increased trabecular bone compared to model groups in rats with glucocorticoid-induced osteoporosis. | nih.gov |

Utility as Chemical Intermediates for Synthesizing Novel Biologically Active Compounds

The benzofuran ring system is a versatile scaffold in organic synthesis, frequently used as a starting point for constructing more complex, biologically active molecules. rsc.org The functional groups on this compound, particularly the reactive bromomethyl group, make it a valuable intermediate. This group can readily participate in nucleophilic substitution reactions, allowing for the attachment of various other molecular fragments to the benzofuran core.

Future Perspectives and Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 6-(bromomethyl)-4-methoxy-1-benzofuran is not typically a single-step process but rather involves the initial construction of the benzofuran (B130515) core followed by functionalization. Future research will likely focus on developing more efficient, sustainable, and atom-economical methods for both stages.

A plausible synthetic approach begins with the formation of a 6-methyl-4-methoxy-1-benzofuran intermediate. Modern synthetic chemistry offers a variety of catalytic strategies to construct the benzofuran nucleus, moving away from classical, harsher methods. nih.govresearchgate.net These include transition metal-catalyzed reactions that allow for high regioselectivity and yield. nih.gov For instance, methods like palladium- or copper-catalyzed intramolecular cyclization of substituted phenols and alkynes are at the forefront of benzofuran synthesis. nih.govacs.org Future exploration could optimize these catalytic systems using earth-abundant metals or developing metal-free protocols to enhance the sustainability of the process.

Once the 6-methyl-4-methoxy-1-benzofuran intermediate is obtained, the next critical step is the selective bromination of the methyl group at the benzylic position. The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN) is the standard method for such transformations. chemistrysteps.comchadsprep.comlibretexts.org This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. chemistrysteps.comlibretexts.org

Future research in this area could focus on:

One-Pot Syntheses: Developing a tandem reaction where the benzofuran core is formed and subsequently brominated in a single reaction vessel, which would improve efficiency by reducing purification steps.

Green Chemistry Approaches: Utilizing greener solvents, reducing the use of hazardous reagents, and developing catalytic systems that can be recycled and reused. nih.gov

Flow Chemistry: Implementing continuous flow processes for both the cyclization and bromination steps to allow for safer handling of reactive intermediates, better process control, and easier scalability.

| Catalyst System | Key Reaction Type | Advantages | Reference |

|---|---|---|---|

| Palladium-based catalysts | Intramolecular Annulation / C-H Activation | High efficiency, broad substrate scope | researchgate.netnih.gov |

| Copper-based catalysts | Domino Hydration/Annulation | Lower cost compared to palladium, good yields | nih.govacs.org |

| Indium(III) halides | Hydroalkoxylation of alkynylphenols | High regioselectivity (5-endo-dig) | nih.gov |

| FeCl₃-mediated | Intramolecular Oxidative Cyclization | Inexpensive and readily available catalyst | nih.gov |

Diversification of Chemical Transformations and Derivatization Strategies

The primary value of this compound lies in the reactivity of the bromomethyl group. As a benzylic bromide, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide array of functional groups. youtube.com This versatility makes it a key precursor for generating libraries of novel benzofuran derivatives for various applications.

Research on the derivatization of a structurally similar compound, ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate, has demonstrated its successful reaction with various primary and secondary amines, as well as diamines, to yield a range of amino-substituted derivatives. researchgate.net By analogy, this compound can be expected to react readily with a diverse set of nucleophiles.

Future research directions for derivatization include:

Reaction with O, S, and C-Nucleophiles: Exploring reactions with alcohols, phenols, thiols, and carbanions to create ethers, thioethers, and new carbon-carbon bonds, respectively.

Synthesis of Heterocyclic Adducts: Using the bromomethyl group to alkylate various nitrogen-containing heterocycles (e.g., imidazoles, triazoles, pyridines), creating complex structures with potential biological relevance.

Palladium-Catalyzed Cross-Coupling Reactions: Transforming the bromide into an organometallic reagent (e.g., via lithium-halogen exchange or formation of a Grignard reagent) to participate in cross-coupling reactions, although this is less common for benzylic halides compared to aryl halides.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Derivative Class |

|---|---|---|---|

| Nitrogen | Primary/Secondary Amines, Piperazine (B1678402) | -CH₂-NRR' | Aminomethyl benzofurans |

| Oxygen | Phenols, Alcohols | -CH₂-OR | Alkoxy/Aryloxymethyl benzofurans |

| Sulfur | Thiols | -CH₂-SR | Thioethers |

| Carbon | Cyanide, Malonates | -CH₂-CN, -CH₂-CH(COOR)₂ | Nitriles, Malonic esters |

| Phosphorus | Triphenylphosphine | -CH₂-P⁺Ph₃Br⁻ | Phosphonium salts (for Wittig reaction) |

Integrated Computational and Experimental Approaches for Comprehensive Mechanism Elucidation

Modern chemical research increasingly relies on the synergy between experimental work and computational modeling to gain a deeper understanding of reaction mechanisms, stability, and reactivity. For this compound, integrated approaches can provide significant insights.

Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and properties of molecules. physchemres.orgaip.org DFT calculations can be used to:

Elucidate Reaction Mechanisms: Model the transition states and intermediates for both the synthesis of the benzofuran core and its subsequent derivatization reactions. rsc.orgglobethesis.com This can help explain observed regioselectivity and optimize reaction conditions.

Predict Reactivity: Calculate molecular properties like electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to predict the most likely sites for electrophilic or nucleophilic attack.

Analyze Structural Properties: Determine the preferred conformations and geometric parameters of the molecule and its derivatives, which is crucial for understanding structure-activity relationships. physchemres.orgrsc.org

Future research should aim to combine experimental findings (e.g., kinetic studies, isolation of intermediates) with high-level computational analysis. For example, while the mechanism of benzylic bromination with NBS is well-established to proceed via a radical pathway, DFT studies could model the specific resonance-stabilized benzylic radical of the 6-methyl-4-methoxy-1-benzofuran intermediate to quantify its stability and explain the high selectivity of the reaction. Similarly, modeling the Sₙ2 transition states for reactions with various nucleophiles could predict relative reaction rates and help select the most effective reagents.

Rational Design of Targeted Derivatives Based on Evolved Structure-Activity Relationships

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. mdpi.comnih.govnih.gov The development of new derivatives from this compound can be guided by established Structure-Activity Relationships (SAR).

SAR studies on other benzofuran derivatives have shown that the nature and position of substituents on the benzofuran ring are critical determinants of biological activity. nih.gov The C6-position, where the functionalized methyl group is located, provides a key vector for modification. By attaching different chemical moieties via the bromomethyl linker, chemists can systematically probe the chemical space around the benzofuran core to optimize interactions with biological targets.

Future research should focus on:

Target-Oriented Synthesis: Designing and synthesizing derivatives specifically aimed at a particular enzyme or receptor, based on the known SAR of the benzofuran class for that target.

Pharmacophore Modeling: Using the this compound scaffold as a starting point to build molecules that match the 3D pharmacophore models of known active sites.

Exploring Bioisosteric Replacements: Systematically replacing functional groups in newly synthesized, active derivatives with bioisosteres to fine-tune pharmacokinetic and pharmacodynamic properties.

By leveraging the reactivity of the bromomethyl group, new derivatives can be created where the appended group (R) is chosen to enhance potency, selectivity, or metabolic stability based on prior SAR knowledge. This rational design approach accelerates the discovery process for new molecules with desired functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.